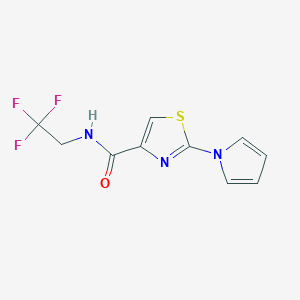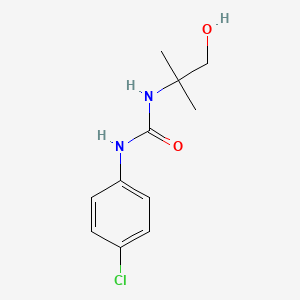![molecular formula C21H21FN2O2 B2876462 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide CAS No. 899964-13-7](/img/structure/B2876462.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide” is a synthetic compound. The molecule contains a total of 39 bond(s), including 21 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 three-membered ring(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amide(s) (aliphatic) and 1 tertiary amide .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropanecarbonyl group attached to a 3,4-dihydro-2H-quinolin-6-yl group, which is further attached to a 4-fluorophenyl acetamide group .Wissenschaftliche Forschungsanwendungen
Structural Aspects and Fluorescence Properties
Structural studies of amide-containing isoquinoline derivatives have revealed that these compounds can form gels with mineral acids or crystalline solids depending on the anion's structure. Such compounds, including variants of the specified chemical, exhibit interesting fluorescence properties when protonated or interacted with certain substances. For example, compounds have shown much stronger fluorescence emission at lower wavelengths than their parent compounds, indicating potential applications in fluorescence-based sensors or markers (Karmakar, Sarma, & Baruah, 2007).
Antagonistic and Agonistic Activities
Compounds related to the specified chemical, particularly those with imidazo[1,5-a]quinoxaline structures, have been identified to bind with high affinity to the GABAA/benzodiazepine receptor, displaying a range of intrinsic efficacies. These findings suggest potential applications in neurological research and drug development, as the compounds exhibit diverse activities from antagonists to full agonists (Tenbrink, Im, Sethy, Tang, & Carter, 1994).
GPCR Ligands and Anticancer Applications
Novel cyclopropyl-ethynyl-phenyl quinolines have been evaluated as G-Protein Coupled Receptor (GPCR) ligands, showcasing significant PI3-Kinase inhibition potential. Their thrombolytic potential against cancer invasion, along with appreciable enhancements in breast and skin cancer cell lines, underscores their potential as a new class of anticancer drugs with thrombolytic effects (Thangarasu, Thamarai Selvi, & Manikandan, 2018).
Chemosensors for Metal Ion Detection
A chemosensor based on similar structural frameworks has demonstrated remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions. Such sensors, capable of monitoring Zn2+ concentrations in living cells and water samples with high sensitivity and selectivity, highlight the chemical's relevance in environmental monitoring and biological research (Park et al., 2015).
Synthesis and Medicinal Chemistry
Research into the synthesis of related quinoline derivatives has led to the development of intermediates for drugs like pitavastatin, indicating the chemical's importance in the synthesis of pharmaceuticals targeting conditions such as hyperlipidemia (Wang Zhixiang, 2008).
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c22-17-7-3-14(4-8-17)12-20(25)23-18-9-10-19-16(13-18)2-1-11-24(19)21(26)15-5-6-15/h3-4,7-10,13,15H,1-2,5-6,11-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWQWTMNQVZKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2876383.png)


![2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid](/img/structure/B2876386.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2876387.png)
![(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2876388.png)




![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)

![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)